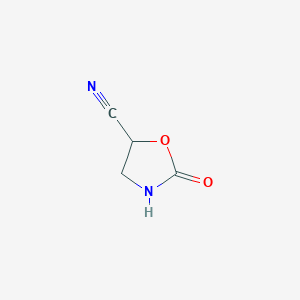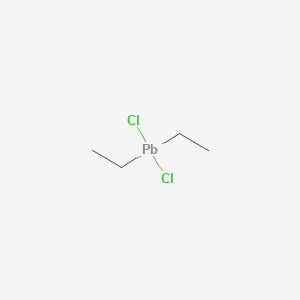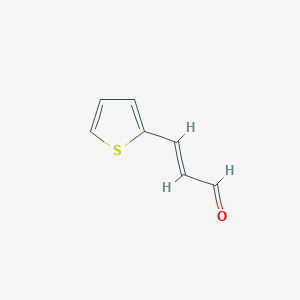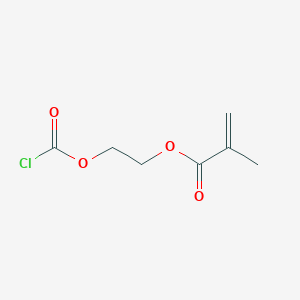
Strontium iodide (SrI2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium iodide (SrI2) is an inorganic compound composed of strontium and iodide ions. It is a white, crystalline powder that is insoluble in water and has a melting point of 790°C. SrI2 has a variety of uses in scientific research and technology, including in the synthesis of other compounds, as a catalyst, and as a fluorescent marker.
Applications De Recherche Scientifique
Nuclear Security and Medical Imaging : SrI2(Eu) is a promising spectroscopic detector due to its excellent energy resolution and low internal background radiation. It's especially useful in array detectors for applications such as Compton cameras (Shimazoe et al., 2016).
Phase Transitions Under Compression : SrI2 undergoes phase transitions under hydrostatic and nonhydrostatic compressions, which are relevant for optical and semiconductor applications (Dai & Feng, 2020).
Radiation Detection Applications : SrI2 doped with Eu2+ is superior to other scintillators for radiation detection, offering higher light yield and better energy resolution, without the presence of radioactive components (Boatner et al., 2013).
High-Energy Astrophysical Detectors : The nonproportionality of SrI2(Eu2+) as a scintillator affects energy resolution in astrophysical detectors. Its characteristics change with temperature and at high gamma-ray energies (Perea et al., 2014).
Handheld Radioisotope Identification Devices : The excellent energy resolution and lack of intrinsic radioactivity or toxicity of SrI2(Eu) make it ideal for use in handheld radioisotope identification devices (Cherepy et al., 2017).
Improving Scintillation Characteristics : Zirconium codoping in SrI2:Eu2+ enhances gamma-ray spectroscopic resolution and light yield, indicating its potential for further improving scintillation properties (Wu et al., 2020).
Space-Based Astrophysics : SrI2:Eu detectors show promise in replacing existing detector technology for space-based gamma-ray astrophysics research due to their improved energy resolution and efficiency (Mitchell et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
In recent years, europium-doped strontium iodide (SrI2:Eu2+) has emerged as a promising scintillation material for gamma-ray spectroscopy with extremely high light yield and proportional response . Large diameter SrI2 crystals can be grown reliably using vertical Bridgman technique and are being commercialized by several companies . The SIRI line of instruments is designed to space-qualify new gamma-ray scintillator materials and readout electronics . The SIRI-2 instrument is operating in a geosynchronous orbit where the radiation background is significantly different in composition . Results indicate SrI2:Eu provides a feasible alternative to traditional sodium iodide and cesium iodide scintillators .
Analyse Biochimique
Biochemical Properties
Strontium iodide is an ionic, water-soluble compound There is limited information available on its specific interactions with enzymes, proteins, and other biomolecules
Cellular Effects
It is known that strontium iodide can be used in medicine as a substitute for potassium iodide
Molecular Mechanism
It is known that strontium iodide forms a white powder that slowly changes to a yellowish color when exposed to air . At high temperatures (in the presence of air), strontium iodide completely decomposes to form strontium oxide and free iodine .
Temporal Effects in Laboratory Settings
Strontium iodide has been used as a scintillation gamma radiation detector, typically doped with europium . It has a high light yield and proportional response
Propriétés
IUPAC Name |
strontium;diiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Sr/h2*1H;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIJWFBRWPCESA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sr+2].[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Sr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














